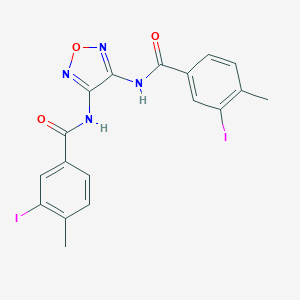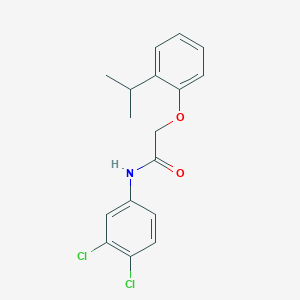![molecular formula C23H24N2O4S B320192 N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B320192.png)
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound with the molecular formula C23H24N2O4S and a molecular weight of 424.51266 . This compound is known for its unique chemical structure, which includes an ethylanilino group, a sulfonyl group, and a phenyl group attached to a 2-methylphenoxy acetamide moiety. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:
Formation of the Ethylanilino Intermediate: This step involves the reaction of aniline with ethyl bromide in the presence of a base to form the ethylanilino intermediate.
Sulfonylation: The ethylanilino intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Phenyl Acetate: The sulfonylated intermediate is coupled with 2-methylphenoxy acetic acid in the presence of a coupling agent to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Aplicaciones Científicas De Investigación
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide: This compound has a similar structure but with an ethoxy group instead of an ethyl group.
N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-methoxyphenoxy)acetamide: This compound has a methoxy group on the phenoxy moiety instead of a methyl group.
These similar compounds share some properties with this compound but also have unique characteristics that make them suitable for different applications.
Propiedades
Fórmula molecular |
C23H24N2O4S |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-3-25(20-10-5-4-6-11-20)30(27,28)21-15-13-19(14-16-21)24-23(26)17-29-22-12-8-7-9-18(22)2/h4-16H,3,17H2,1-2H3,(H,24,26) |
Clave InChI |
FFUMHYJGQTXCBL-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
SMILES canónico |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-4-methyl-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B320109.png)
![N-[(3-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320110.png)
![N-[(4-methoxyphenyl)acetyl]-N'-(3-methylphenyl)thiourea](/img/structure/B320112.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B320116.png)

![2-(2-sec-butylphenoxy)-N-(4-{[(2-sec-butylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320118.png)
![3-(4-fluorophenyl)-N-(4-{[3-(4-fluorophenyl)acryloyl]amino}-1,2,5-oxadiazol-3-yl)acrylamide](/img/structure/B320119.png)

![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,5-dimethylphenoxy)acetamide]](/img/structure/B320121.png)
![2-(2-methoxyphenoxy)-N-(4-{[(2-methoxyphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320124.png)
![2-(3-methylphenoxy)-N-(4-{[(3-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320126.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide](/img/structure/B320130.png)

![2-{[(2-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B320136.png)
